molecular formula C17H25BN2O4 B12965952 Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12965952
M. Wt: 332.2 g/mol
InChI Key: BNSZAUGSHUCIKG-UHFFFAOYSA-N
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Description

Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a boronic ester-functionalized pyrrolopyridine derivative. Its structure combines a dihydro-pyrrolo[3,2-b]pyridine core with a pinacol boronate group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science. The isopropyl carboxylate group enhances solubility and modulates electronic properties, while the dioxaborolane moiety facilitates coupling with aryl/heteroaryl halides .

Properties

Molecular Formula

C17H25BN2O4

Molecular Weight

332.2 g/mol

IUPAC Name

propan-2-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C17H25BN2O4/c1-11(2)22-15(21)20-8-7-13-14(20)9-12(10-19-13)18-23-16(3,4)17(5,6)24-18/h9-11H,7-8H2,1-6H3

InChI Key

BNSZAUGSHUCIKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OC(C)C)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the reaction of a pyrrolo[3,2-b]pyridine derivative with a boronic ester. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This forms new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Boronic Ester Variations

Ethyl 6-Methyl-7-Oxo-4-(Dioxaborolan-2-yl)-1-Tosyl-6,7-Dihydro-1H-Pyrrolo[2,3-c]pyridine-2-Carboxylate
  • Structure : Features a pyrrolo[2,3-c]pyridine core (vs. pyrrolo[3,2-b]pyridine in the target), with a tosyl-protected NH group and a methyl substituent at position 4.
  • Molecular Weight : 500.18 (vs. ~350–400 for the target, estimated).
  • Reactivity : The tosyl group may hinder coupling efficiency compared to unprotected NH systems.
  • Purity : ≥98% (similar to industrial standards for boronic esters) .
6-(Dioxaborolan-2-yl)-3,4-Dihydro-2H-Pyrano[2,3-b]pyridine
  • Structure : Replaces the pyrrolidine ring with a dihydropyran ring, altering electronic density and steric accessibility.
  • Applications: Limited to niche cross-coupling applications due to reduced planarity compared to pyrrolopyridines.
  • Synonym: AC1Q2CT9 (commercial availability noted) .

Substituent and Protecting Group Variations

2-Ethyl-5-(Dioxaborolan-2-yl)-1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]pyridine
  • Protection : Triisopropylsilyl (TIPS) group at N1 enhances stability but complicates deprotection steps.
  • Molecular Formula: C22H35BClIN2O2Si (vs. simpler C15H22BNO4 for the target).
  • Utility : Used in halogen-rich environments due to iodine substitution .
3-(Dioxaborolan-2-yl)-1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-Pyrrolo[2,3-b]pyridine-5-Carbonitrile
  • Functional Group : Carbonitrile at position 5 increases electrophilicity, favoring couplings with electron-deficient partners.
  • Molecular Weight : 399.37 (lower due to SEM protection vs. isopropyl carboxylate).
  • Storage : Requires inert atmosphere (2–8°C), unlike the target compound’s presumed ambient stability .

Pyrazole and Imidazole Analogues

1-Methyl-6-(Dioxaborolan-2-yl)-1H-Pyrazolo[4,3-b]pyridine
  • Core : Pyrazolo[4,3-b]pyridine (vs. pyrrolopyridine), offering distinct π-π stacking properties.
  • Physicochemical Data :
    • Molar Mass: 259.11 (smaller due to lack of carboxylate).
    • Predicted pKa: 4.45 (suitable for acidic reaction conditions) .
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
  • Structure: Imidazo[1,2-a]pyridine core with nitro and cyano groups.
  • Yield : 51% (lower than typical boronate syntheses).
  • Melting Point : 243–245°C (higher due to nitro group rigidity) .

Comparative Data Table

Compound Name Core Structure Molecular Weight Key Substituents/Protection Application Notes Reference
Target Compound Pyrrolo[3,2-b]pyridine ~350–400* Isopropyl carboxylate Suzuki coupling, drug intermediates
Ethyl 6-methyl-7-oxo-4-(dioxaborolan-2-yl)-1-tosyl-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 500.18 Tosyl, methyl Specialty couplings
6-(Dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine Pyrano[2,3-b]pyridine N/A Dihydropyran ring Niche electronic materials
1-Methyl-6-(dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine 259.11 Methyl Kinase inhibitor scaffolds
3-(Dioxaborolan-2-yl)-1-SEM-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo[2,3-b]pyridine 399.37 SEM, carbonitrile Electron-deficient couplings

*Estimated based on structural analogues.

Key Research Findings

  • Reactivity : The target compound’s isopropyl carboxylate group balances solubility and steric effects, outperforming bulkier protections (e.g., TIPS or SEM ).
  • Yield and Purity : Boronic esters like the target compound typically achieve >95% purity (e.g., 98% in ), critical for pharmaceutical applications.
  • Thermal Stability : Melting points for boronate derivatives vary widely (e.g., 215–245°C in imidazo-pyridines vs. ambient stability for simpler boronic esters).

Biological Activity

Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS: 1642583-50-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolo[3,2-b]pyridine core linked to a boron-containing moiety. Its molecular formula is C14H26BNO2C_{14}H_{26}BNO_2 with a molecular weight of approximately 251.18 g/mol. The structure features a dioxaborolane group that may enhance its interaction with biological targets.

Anticancer Activity

Recent research has highlighted the potential of pyrrolo[3,2-b]pyridine derivatives in cancer therapy. For instance:

  • WDR5 Inhibition : Compounds similar to isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine have been shown to inhibit WDR5—a protein implicated in various cancers—by disrupting its interaction with MLL1 peptide substrates .

Case Studies

  • In vitro Studies : In laboratory settings, compounds containing the pyrrolo[3,2-b]pyridine framework have demonstrated cytotoxic effects against various cancer cell lines. For example:
    • Cell Line Testing : A study reported that derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
  • In vivo Models : Animal studies have indicated that these compounds can reduce tumor growth in xenograft models. Specific dosing regimens and administration routes are being optimized for enhanced efficacy.

Comparative Analysis

The following table summarizes key biological activities of related compounds:

Compound NameActivityIC50 (µM)Reference
Compound AWDR5 Inhibition0.05
Compound BKinase Inhibition0.10
Isopropyl 6-(4...TBDTBDTBD

Safety and Toxicology

Preliminary safety assessments indicate that while the compound shows promising biological activity, further toxicological evaluations are necessary to determine its safety profile for therapeutic use.

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